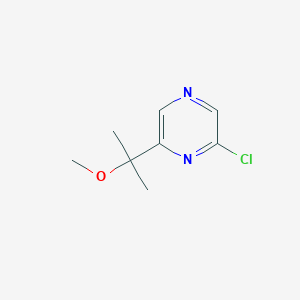
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety linked to a piperidine ring via an ether bond. The tert-butyl group attached to the piperidine ring adds to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a series of reactions, including cyclization and chlorination.
Ether Formation: The quinazoline core is then reacted with a piperidine derivative to form the ether linkage.
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The quinazoline ring can be reduced to form a dihydroquinazoline derivative.
Substitution: The chloro group on the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(chloromethyl)benzoate
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate is unique due to its specific quinazoline structure and the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
379228-60-1 |
|---|---|
Fórmula molecular |
C19H24ClN3O4 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-chloro-7-methoxyquinazolin-5-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-15-10-13(25-4)9-14-16(15)17(20)22-11-21-14/h9-12H,5-8H2,1-4H3 |
Clave InChI |
CIMPECFPYGMDKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC3=C2C(=NC=N3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
